3-((2E)but-2-enyl)-8-(3-methoxypropyl)-1,7-dimethyl-1,3,5-trihydro-4-imidazoli no[1,2-h]purine-2,4-dione
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Overview
Description
The compound is a purine derivative, which is a type of nitrogen-containing heterocycle. Purines are fundamental components of nucleic acids, ATP, NADH, coenzyme A, and many other biological molecules .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the purine ring system, possibly through a multi-step process involving condensation reactions . The but-2-enyl and 3-methoxypropyl groups would likely be added in subsequent steps, possibly through substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the purine ring system, which consists of a pyrimidine ring fused to an imidazole ring . The but-2-enyl and 3-methoxypropyl groups would be attached to the purine ring at the 3 and 8 positions, respectively .Chemical Reactions Analysis
As a purine derivative, this compound could potentially participate in a variety of chemical reactions. The but-2-enyl group could undergo reactions characteristic of alkenes, such as addition reactions . The 3-methoxypropyl group could potentially undergo reactions involving the ether linkage or the terminal methyl group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the purine ring system would likely make the compound aromatic and relatively stable . The but-2-enyl and 3-methoxypropyl groups could potentially affect the compound’s solubility and reactivity .Scientific Research Applications
Structure-Activity Relationships and Molecular Studies
A series of compounds, including arylpiperazinylalkyl purine-2,4-diones, were synthesized to evaluate their affinity for serotoninergic and dopaminergic receptors. Studies revealed a range of receptor activities for compounds with specific substituents, highlighting the potential for designing ligands with desired biological properties (Zagórska et al., 2015).
Mesoionic Purinone Analogs
Research on mesoionic imidazo[1,2-c]pyrimidine-2,7-diones, analogs of purine-2,8-dione, showed their existence predominantly in a specific tautomeric form and their ability to undergo hydrolytic ring-opening reactions. This study contributes to understanding the chemical behavior of purinone analogs (Coburn & Taylor, 1982).
Pharmacological Evaluation of Derivatives
A series of N-8-arylpiperazinylpropyl derivatives were synthesized and evaluated, showing potent ligand activity for the 5-HT1A receptor. Preliminary studies indicated potential anxiolytic and antidepressant activities, suggesting the therapeutic applications of these derivatives (Zagórska et al., 2009).
Antiviral Activity of Nucleoside Analogues
The synthesis of 2-aminoimidazo[1,2-a]-s-triazin-4-one and related derivatives demonstrated moderate antiviral activity against specific viruses. This research opens avenues for developing new antiviral agents based on purine analogs (Kim et al., 1978).
Versatile Reagent for Regioselective Synthesis
The use of 3-methoxalylchromone for synthesizing imidazo(4,5-b)pyridines, also known as 1-desazapurines, highlights its utility as a reagent in drug design due to the pharmacophoric properties of 1-desazapurines (Ostrovskyi et al., 2011).
Synthesis and Biological Activity of Purine Derivatives
Research into the synthesis of 7,8-polymethylenepurine derivatives and their precursors provides insight into their antiviral and antihypertensive activities, contributing to the development of new therapeutic agents (Nilov et al., 1995).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[(E)-but-2-enyl]-6-(3-methoxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O3/c1-5-6-8-21-15(23)13-14(19(3)17(21)24)18-16-20(9-7-10-25-4)12(2)11-22(13)16/h5-6,11H,7-10H2,1-4H3/b6-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPWGGHPRYUHQFM-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCN1C(=O)C2=C(N=C3N2C=C(N3CCCOC)C)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/CN1C(=O)C2=C(N=C3N2C=C(N3CCCOC)C)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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